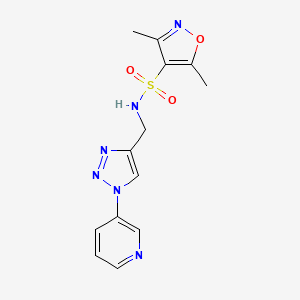

![molecular formula C25H21ClN4O2 B2800360 (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034340-30-0](/img/structure/B2800360.png)

(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

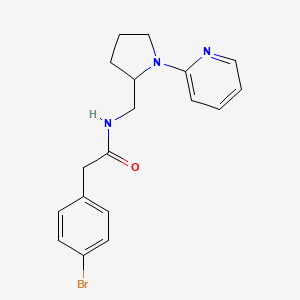

“(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a triazole group, and an azetidinone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The synthesis involved interacting N-[(E)-3-nitrophenyl) methylidene] aniline Schiff bases with triethylamine and chloroacetyl chloride in dioxane medium .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The biphenyl group consists of two phenyl rings connected by a single bond. The triazole group is a five-membered ring containing two nitrogen atoms, and the azetidinone group is a four-membered lactam .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound’s unique structure combines a chlorobiphenyl core with a triazole ring, making it an intriguing candidate for drug development. Researchers have explored its potential as an antibacterial agent, especially against carbapenem-resistant Acinetobacter baumannii . Further investigations could focus on optimizing its pharmacokinetics, toxicity profile, and mechanism of action.

Safety and Hazards

The safety data sheet for a similar compound, 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to handle it with good industrial hygiene and safety practice .

Mécanisme D'action

Target of Action

It’s known that biphenyl derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that biphenyl derivatives have been found to exhibit potent antibacterial activities , suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival.

Biochemical Pathways

These enzymes play a crucial role in the aerobic degradation of many aromatic compounds .

Result of Action

Given the potential antimicrobial activity of biphenyl derivatives

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the formation of certain contaminants during food processing can be influenced by factors such as frying temperature, duration, and sodium chloride concentration . Similarly, the action of this compound could also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Propriétés

IUPAC Name |

[4-(3-chlorophenyl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O2/c26-21-6-4-5-20(13-21)18-9-11-19(12-10-18)25(31)29-15-23(16-29)30-14-22(27-28-30)17-32-24-7-2-1-3-8-24/h1-14,23H,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLWABLVOXUJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C=C(N=N4)COC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)

![Ethyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2800289.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)